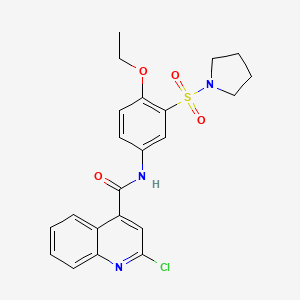![molecular formula C15H13ClF6N4O2S B2518987 3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine CAS No. 2062067-16-5](/img/structure/B2518987.png)
3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine is a complex molecule that likely exhibits a range of biological and medicinal properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds, such as pyrazolo[1,5-a]pyridines, has been explored using base-mediated [3 + 2]-cycloannulation strategies. For instance, the synthesis of 2-substituted pyrazolo[1,5-a]pyridines was achieved using (E)-β-iodovinyl sulfones in the presence of K2CO3, which suggests that similar base-mediated strategies could potentially be applied to the synthesis of the compound . Additionally, the multicomponent reaction involving salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one indicates that the compound could be synthesized through a similar multicomponent approach, given its structural similarities .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques would also be applicable in analyzing the molecular structure of 3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine, providing insights into its chemical environment and confirming its structural integrity.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the reactivity of similar structures. The [3 + 2]-cycloaddition reactions and tandem cycloannulative-desulfonylation processes described in the synthesis of pyrazolo[1,5-a]pyridines suggest that the compound may also undergo similar cycloaddition reactions, potentially leading to the formation of novel ring systems or the introduction of various substituents .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine are not provided, the ADME properties of related compounds have been assessed, indicating that such analyses are important for understanding the pharmacokinetic profile of these molecules . The presence of trifluoromethyl groups and a piperidinyl sulfonyl moiety in the compound suggests that it may exhibit significant lipophilicity, which could influence its absorption and distribution in biological systems.
Scientific Research Applications
Synthesis and Molecular Structure
The compound and its derivatives serve as crucial intermediates in the synthesis of various heterocyclic compounds. For instance, the synthesis of pyrazolo[3,4-b]pyridin-3-ol derivatives from similar compounds demonstrates the compound's role in creating new molecular structures with potential biological and chemical properties. The detailed molecular structures of these compounds have been determined by X-ray diffraction analysis, highlighting their significance in structural chemistry (Shen et al., 2014).
Catalytic Applications
Derivatives of this compound have been utilized in catalysis. For example, the study of magnetically separable graphene oxide anchored sulfonic acid nanoparticles showcases the use of related compounds in facilitating the synthesis of complex molecules. These nanoparticles have shown high catalytic activity for synthesizing di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, underlining the compound's role in green chemistry and catalysis (Zhang et al., 2016).
Material Science
The compound's derivatives have also found applications in material science, particularly in the development of novel materials. For instance, the synthesis of fluorinated polyamides containing pyridine and sulfone moieties from related compounds highlights their potential use in creating materials with unique properties such as high thermal stability, low dielectric constants, and excellent mechanical strength (Liu et al., 2013).
properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2-[4-[4-(trifluoromethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF6N4O2S/c16-12-5-10(15(20,21)22)6-23-13(12)26-8-11(7-24-26)29(27,28)25-3-1-9(2-4-25)14(17,18)19/h5-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXPJBQVUJWBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=CN(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF6N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-fluoroquinolin-4-one](/img/structure/B2518904.png)
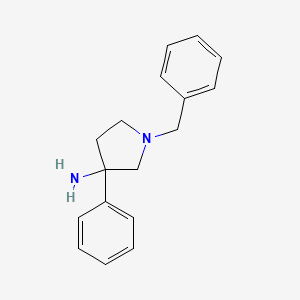
![2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2518906.png)
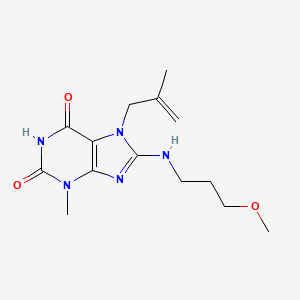
![N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzamide](/img/structure/B2518909.png)
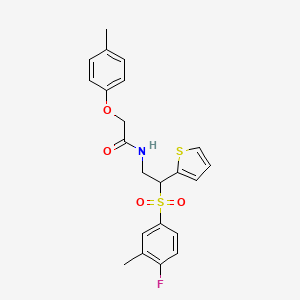
![5-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2518911.png)
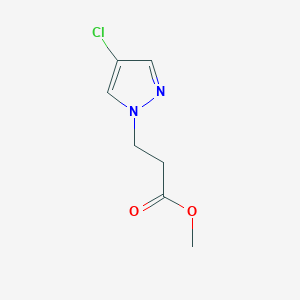
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2518918.png)
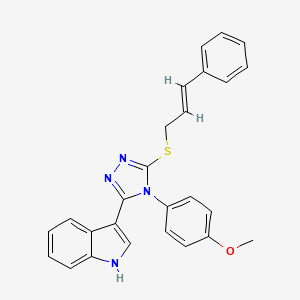
![6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518922.png)


